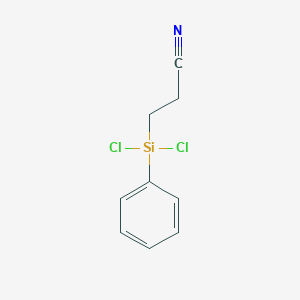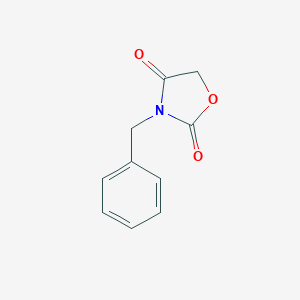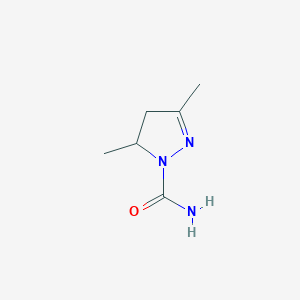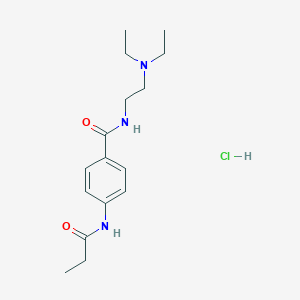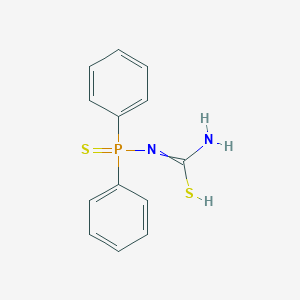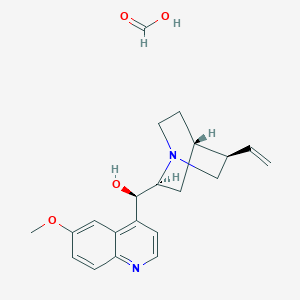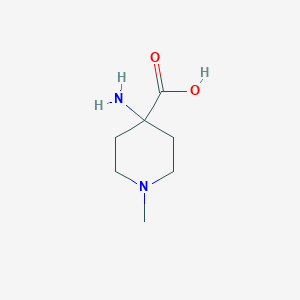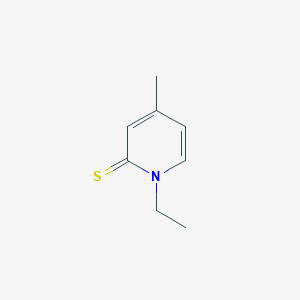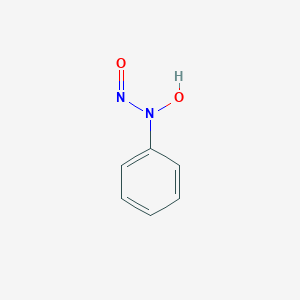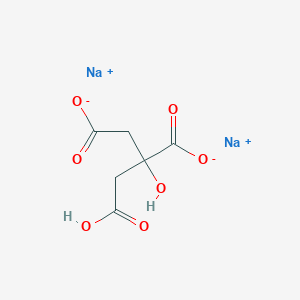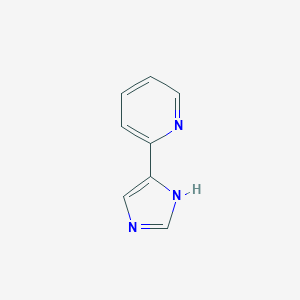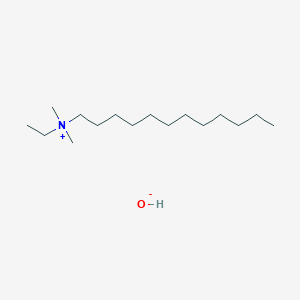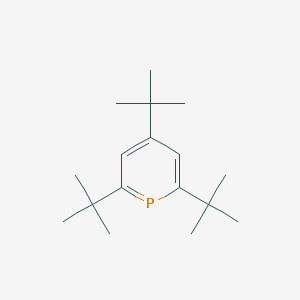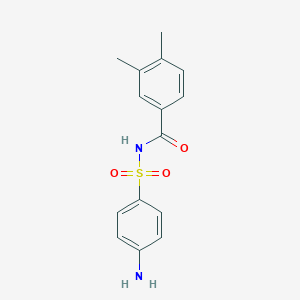
N-Sulfanilyl-3,4-xylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Sulfanilyl-3,4-xylamide derivatives has been explored through various methods. One efficient approach involves the AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes, which allows for the construction of 4-arylsulfanyl and 4-alkylsulfanyl isoxazoles . Another study reports the highly enantioselective α-sulfenylation of 5H-oxazol-4-ones to N-(sulfanyl)succinimides, utilizing a cinchona alkaloid-derived squaramide as a catalyst to achieve good to excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of N-Sulfanilyl-3,4-xylamide derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD) has been employed to determine the crystal structures of several derivatives, revealing distinct molecular conformations and hydrogen bonding networks . Computational studies, including density functional theory (DFT), have been used to optimize molecular structures and analyze natural bond orbitals (NBO), frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
The reactivity of N-Sulfanilyl-3,4-xylamide derivatives has been investigated in the context of carbonic anhydrase inhibition. A series of sulfonamides incorporating the sulfanilamide scaffold were prepared and tested as inhibitors of various carbonic anhydrase isoforms. These compounds showed nanomolar inhibition of tumor-associated isoforms CA IX and XII, suggesting potential clinical applications in antitumor and antimetastasis therapies .
Physical and Chemical Properties Analysis
The physical properties of N-Sulfanilyl-3,4-xylamide derivatives have been studied using thermogravimetric (TG) and differential scanning calorimetric (DSC) methods. The derivatives exhibit melting points between 195–227°C and initiation of thermal decomposition between 259–271°C. The enthalpies of fusion for these compounds have been determined, indicating their thermal stability . Additionally, the derivatives have been screened for antibacterial and antifungal activities, showing no significant antibacterial activity with the introduction of the benzene ring to the CO–NH group or SO2–NH moiety, and no antifungal activity was observed .
Applications De Recherche Scientifique
Xylan derivatives, closely related to N-Sulfanilyl-3,4-xylamide, are being explored for their potential in creating new biopolymer ethers and esters. These derivatives have applications in drug delivery, paper strength additives, flocculation aids, and as antimicrobial agents (Petzold-Welcke et al., 2014).
Sulfanilamide, a compound related to N-Sulfanilyl-3,4-xylamide, is a widely used antibacterial. Research into sulfanilamide derivatives includes studies on their synthesis, structure, and potential bioactivity (Tahir et al., 2017).
The sulfation of xylan, similar to N-Sulfanilyl-3,4-xylamide, was studied to obtain bioactive xylan derivatives with potential therapeutic applications. The structural differences in xylan sulfates are confirmed by advanced analytical techniques (Daus et al., 2011).
Sulfated xylan, akin to N-Sulfanilyl-3,4-xylamide, has been studied for its use as a flocculant in removing dyes from solutions. This application demonstrates the potential of sulfated xylan in environmental remediation (Liu et al., 2018).
Research on N-Sulfanilyl-3,4-xylamide itself focuses on its thermal analysis in organic medicinal studies, particularly in understanding the double melting point phenomenon in organic binary mixtures (Sekiguchi et al., 1963).
Amino acid derivatives containing a sulfonamide bond, which includes N-Sulfanilyl-3,4-xylamide, have been synthesized and evaluated for their biological activities, revealing potential therapeutic applications (Maeda et al., 1985).
Sulfanilamide derivatives, structurally similar to N-Sulfanilyl-3,4-xylamide, have been synthesized and studied for their thermal and antimicrobial properties, indicating their potential in pharmaceutical applications (Lahtinen et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXYIHYMGEIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152642 | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Sulfanilyl-3,4-xylamide | |
CAS RN |
120-34-3 | |
| Record name | N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenylsulphonyl)-3,4-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOYLSULFAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QEH69594N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



